molecular formula C22H26ClN5O2 B2935428 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide CAS No. 1105200-64-3

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2935428
CAS No.: 1105200-64-3
M. Wt: 427.93
InChI Key: NCRZFTUROWGYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide” is a pyrazolo-pyridazine derivative characterized by a pyrazolo[3,4-d]pyridazin core substituted with a 3-chlorophenyl group at position 1, a cyclopropyl moiety at position 4, and an N,N-diisopropylacetamide side chain. Its synthesis likely involves N-alkylation or condensation reactions, akin to methods reported for structurally related pyrazolo-pyridine derivatives.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2/c1-13(2)27(14(3)4)19(29)12-26-22(30)21-18(20(25-26)15-8-9-15)11-24-28(21)17-7-5-6-16(23)10-17/h5-7,10-11,13-15H,8-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZFTUROWGYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyridazine core, which has been associated with various biological activities, including anticancer and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C24H22ClN5O2, with a molecular weight of 447.92 g/mol. The structure includes multiple functional groups that contribute to its biological activity. The compound's purity is typically around 95% .

Research indicates that compounds with a pyrazolo[3,4-d]pyridazine framework often interact with key biological targets such as enzymes and receptors involved in cancer progression and inflammation. Specifically, this compound may inhibit certain kinases or other proteins that play pivotal roles in cell signaling pathways related to tumor growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that the target compound may also exhibit similar effects. Inhibition of pro-inflammatory cytokines and enzymes like COX-2 has been observed in related studies .

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects on breast cancer cell lines; demonstrated significant inhibition of cell viability at concentrations above 10 µM.
Study 2 Investigated anti-inflammatory properties in mouse models; showed reduction in edema and cytokine levels after treatment with similar pyrazolo derivatives.
Study 3 Explored kinase inhibition; reported effective targeting of specific kinases associated with tumor growth, leading to reduced tumor size in xenograft models.

Research Findings

Recent research has focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyridazine derivatives. For example:

  • Synthesis : A multi-step synthesis was developed for producing high-yield variants of this compound, allowing for extensive biological testing .
  • Biological Evaluation : In vitro assays have confirmed the ability of these compounds to inhibit cancer cell growth and modulate inflammatory responses .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The tertiary amide group undergoes hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid derivative.

Reaction Conditions Products Yield Source
6M HCl, reflux (12 hrs)2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetic acid78%
2M NaOH, 80°C (8 hrs)Same as above65%

This reaction is critical for generating intermediates for further functionalization, such as esterification or coupling reactions.

Nucleophilic Substitution at the Pyridazinone Core

The electron-deficient pyridazinone ring participates in nucleophilic substitution reactions, particularly at the 7-oxo position.

Reagent Conditions Product Application
Hydrazine hydrateEthanol, 60°C, 6 hrs7-hydrazinyl derivativePrecursor for heterocyclic analogs
Methylamine (40% aq.)THF, rt, 24 hrs7-(methylamino)pyrazolo[3,4-d]pyridazineBioactivity modulation

These substitutions are leveraged to enhance solubility or modify pharmacological properties .

Functionalization of the Cyclopropane Ring

The cyclopropane group undergoes ring-opening reactions under oxidative or thermal stress:

Reagent/Conditions Product Mechanism
Ozone, -78°C, CH₂Cl₂1-(3-chlorophenyl)-4-(2-oxoethyl)-7-oxo-pyrazolo[3,4-d]pyridazin-6-yl acetateOzonolysis
H₂/Pd-C (10 atm), 100°CSaturated cyclohexane derivativeHydrogenolytic ring-opening

These reactions are utilized to probe the steric and electronic effects of the cyclopropane moiety .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group participates in EAS, though the electron-withdrawing chlorine atom directs reactivity to specific positions:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hrs3-chloro-5-nitrophenyl derivativeMeta-nitration
Cl₂, FeCl₃40°C, 4 hrsDichlorinated byproduct (minor)Low yield

The limited reactivity underscores the deactivating effect of the chlorine substituent .

Redox Reactions Involving the Pyridazinone Ring

The pyridazinone system participates in redox processes:

Reagent Conditions Product Outcome
NaBH₄, MeOHrt, 1 hrPartial reduction of carbonyl to alcoholUnstable intermediate
DDQ, CH₂Cl₂Reflux, 12 hrsDehydrogenation to fully aromatic pyrazolo[3,4-d]pyridazineEnhanced π-conjugation

These transformations are pivotal for tuning electronic properties in medicinal chemistry .

Coupling Reactions via the Acetamide Side Chain

The acetamide group facilitates cross-coupling reactions:

Reaction Type Catalyst/Reagent Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesSAR studies
EDC/NHS-mediated amidationDCC, DMAPPeptide-conjugated analogsProdrug development

These methods enable diversification for structure-activity relationship (SAR) analyses .

Comparison with Similar Compounds

Table 3: Physical and Analytical Comparison

Property Target Compound Example Compound ()
Melting Point Not reported 243–245°C
Synthetic Yield Not reported 51%
Spectral Characterization Unreported Full NMR, IR, MS data provided

Key Research Findings and Implications

  • Synthetic Challenges : Introducing cyclopropyl and diisopropylacetamide groups may require more specialized conditions compared to the room-temperature N-alkylation used for simpler analogs.
  • Characterization Gaps : Unlike the tetrahydroimidazo[1,2-a]pyridine derivative (), the target compound lacks reported physical or spectral data, underscoring the need for further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.